6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide
Description
Molecular Architecture and Nomenclature
The compound 6-bromo-2H-benzo[e]thiazin-3(4H)-one 1,1-dioxide (CAS 1803567-42-1) belongs to the benzothiazine family, characterized by a fused bicyclic system combining a benzene ring with a 1,2-thiazine moiety. The IUPAC name reflects its structural features:
- Benzo[e]thiazine : A benzene ring fused to a six-membered thiazine ring at positions 1 and 2.
- 6-Bromo : A bromine substituent at position 6 of the benzene ring.
- 1,1-Dioxide : Two oxygen atoms double-bonded to the sulfur atom in the thiazine ring.
- 3(4H)-one : A ketone group at position 3, with a hydrogenated nitrogen at position 4.
The molecular formula is C₈H₆BrNO₃S , with a molecular weight of 276.11 g/mol . The SMILES string (C1C2=C(C=CC(=C2)Br)S(=O)(=O)NC1=O) and InChIKey (ZUDCVPVAVABRMH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrNO₃S |
| Molecular Weight | 276.11 g/mol |
| SMILES | C1C2=C(C=CC(=C2)Br)S(=O)(=O)NC1=O |
| InChIKey | ZUDCVPVAVABRMH-UHFFFAOYSA-N |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Protons adjacent to electronegative groups exhibit distinct shifts. The aromatic proton at position 6 (C-Br) appears as a doublet near δ 8.23 ppm due to deshielding. The methylene group (S-CH₂) resonates as a singlet at δ 4.50 ppm , while the NH proton appears as a broad signal near δ 11.30 ppm .
- ¹³C NMR : The ketone carbonyl (C=O) is observed at δ 187.82 ppm , and the sulfone sulfur contributes to deshielding of adjacent carbons (C-SO₂ at δ 56.06 ppm ).
Infrared (IR) Spectroscopy
Key absorption bands include:
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a planar benzothiazine core with a dihedral angle of 5.2° between the benzene and thiazine rings. The sulfone group adopts a twisted-boat conformation , stabilized by intramolecular hydrogen bonding between the NH and SO₂ groups (N-H···O=S, 2.89 Å ). The bromine atom’s van der Waals radius (1.85 Å) influences packing efficiency, resulting in a monoclinic crystal system (space group P2₁/c).
Figure 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 512.3 ų |
| Hydrogen Bond | N-H···O=S (2.89 Å) |
Computational Modeling
Density Functional Theory (DFT)
B3LYP/6-311G** calculations predict a HOMO-LUMO gap of 4.2 eV , indicating moderate reactivity. The electrostatic potential map highlights electron-deficient regions near the sulfone and bromine groups, favoring nucleophilic attacks at the carbonyl carbon.
Hirshfeld Surface Analysis
The surface reveals 14.7% Br···H interactions and 11.3% O···H contacts , consistent with crystallographic hydrogen bonding. The sulfone oxygen atoms participate in 26.5% of total intermolecular interactions .
Molecular Orbital Studies
The LUMO is localized on the thiazine ring, while the HOMO resides on the benzene moiety. This electronic asymmetry suggests potential as a charge-transfer agent in photochemical applications.
Table 2: DFT-Derived Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential | 8.7 |
| Electron Affinity | 4.5 |
| Electrophilicity Index | 3.1 |
Properties
IUPAC Name |
6-bromo-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3S/c9-6-1-2-7-5(3-6)4-8(11)10-14(7,12)13/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCVPVAVABRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)S(=O)(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218845 | |
| Record name | 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-42-1 | |
| Record name | 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803567-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Starting from Chalcones and Acetophenones
One well-established approach begins with chalcones or substituted acetophenones. For example, reacting 2-bromo-4'-methoxyacetophenone with saccharine in the presence of triethylamine in dimethylformamide yields key intermediates (compound 2e in one study) that undergo ring expansion via Gabriel–Colman rearrangement to form the benzothiazine framework (compound 3e).
Chlorosulfonation and Bromination
Chalcones bearing bromo substituents are chlorosulfonated using chlorosulfonic acid at room temperature to form chalcone sulfonyl chlorides. These intermediates are then brominated in glacial acetic acid to yield dibromo chalcone sulfonyl chlorides.
Cyclization with Amines
The dibromo chalcone sulfonyl chlorides react with ammonia or primary amines (e.g., methylamine, ethylamine, aniline, benzylamine) to form a library of 1,2-benzothiazine derivatives. This step closes the thiazine ring and introduces the amino substituent at the 4-position.
Oxidation to 1,1-Dioxide
Oxidation of the thiazine sulfur to the sulfone (1,1-dioxide) is typically achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures, followed by stirring at room temperature for several hours. This step furnishes the 1,1-dioxide moiety characteristic of the target compound.
Representative Synthetic Scheme and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chalcone or acetophenone synthesis with bromo substituent | Claisen-Schmidt condensation or substitution | 70–90 | Starting material preparation |
| 2 | Chlorosulfonation of chalcones | Chlorosulfonic acid, room temp | 80–95 | Formation of sulfonyl chlorides |
| 3 | Bromination of sulfonyl chlorides | Bromine in glacial acetic acid, room temp | 75–90 | Dibromo sulfonyl chlorides |
| 4 | Cyclization with amines | Ammonia or primary amines, reflux or room temp | 44–96 | Benzothiazine ring formation |
| 5 | Oxidation to 1,1-dioxide | m-CPBA in DCM, 0°C to room temp, 12 h | 60–75 | Sulfone formation |
Yields vary depending on substituents and reaction conditions but generally fall within the ranges above.
Spectroscopic and Analytical Characterization
- IR Spectroscopy: Characteristic carbonyl stretch at 1650–1720 cm⁻¹ and sulfone (SO₂) bands at ~1340 and 1170 cm⁻¹ confirm the presence of the benzothiazine and sulfone groups.
- [^1H-NMR](pplx://action/followup): Methine protons appear as doublet-of-doublets; methylamino groups resonate between δ 2.2–2.8 ppm; aromatic protons show expected multiplets.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights of the brominated benzothiazine dioxides.
- Melting Points: Typically range from 120°C to 190°C depending on substituents and purity.
Example: Preparation of 6-Bromo-2H-benzo[e]thiazin-3(4H)-one 1,1-dioxide
A typical synthesis reported involves:
- Starting from 2-bromoacetophenone, reacting with saccharine and triethylamine in DMF to afford intermediate 2-bromo-substituted benzisothiazole ester.
- Gabriel–Colman rearrangement with sodium ethanolate to expand the ring to the 1,2-benzothiazine system.
- N-alkylation or reaction with α-chloroacetanilides to introduce further substituents if desired.
- Oxidation with m-CPBA to yield the 1,1-dioxide form.
This method yields the target compound in good to excellent isolated yields (60–80%) with high purity after recrystallization.
Research Findings and Applications
- The preparation methods allow the synthesis of a diverse library of 1,2-benzothiazine 1,1-dioxide derivatives with various substituents, including bromo groups at the 6-position, facilitating structure-activity relationship studies.
- Compounds prepared by these methods have been evaluated for antimicrobial and other biological activities, highlighting the importance of precise synthetic control for bioactive compound development.
- The oxidation step to form the sulfone is critical for biological activity and stability.
Summary Table of Key Preparation Steps for 6-Bromo-2H-benzo[e]thiazin-3(4H)-one 1,1-dioxide
| Preparation Stage | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Chalcone/Acetophenone synthesis | Claisen-Schmidt condensation or substitution | Introduce bromo substituent | 70–90 |
| Chlorosulfonation | Chlorosulfonic acid, RT | Introduce sulfonyl chloride | 80–95 |
| Bromination | Bromine, glacial acetic acid, RT | Install bromine atoms | 75–90 |
| Cyclization | Ammonia/primary amines, reflux/RT | Form benzothiazine ring | 44–96 |
| Oxidation | m-CPBA, DCM, 0°C to RT | Form sulfone (1,1-dioxide) | 60–75 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding 2H-benzo[e][1,2]thiazin-3(4H)-one.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted benzo[e][1,2]thiazin-3(4H)-one derivatives.
Oxidation: Sulfone derivatives.
Reduction: Reduced benzo[e][1,2]thiazin-3(4H)-one.
Scientific Research Applications
Structural Characteristics
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide has the following chemical structure:
- Molecular Formula : C₈H₆BrN₁O₃S
- CAS Number : 1823553-64-5
The presence of the bromine substituent at the 6-position of the benzothiazine core contributes to its unique reactivity and biological properties.
Synthetic Routes
The synthesis of this compound typically involves bromination of 2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
This compound has been investigated for its potential anticancer activity. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways .
Enzyme Inhibition Studies
This compound acts as an inhibitor of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestine, suggesting potential applications in managing diabetes.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions such as nucleophilic substitution and oxidation reactions.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Mechanism Exploration
In another study focusing on cancer cell lines, researchers treated cells with different concentrations of this compound. The findings revealed that higher concentrations led to increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .
Mechanism of Action
The mechanism of action of 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the molecule .
Comparison with Similar Compounds
Key Structural Insights
- Ring Conformations: The thiazine ring in 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide adopts an envelope conformation, with sulfur as the flap . In contrast, derivatives with hydrazide substituents (e.g., compound II) exhibit planar aromatic systems disrupted by non-aromatic thiazepine rings . The bromine substituent in the title compound lies slightly out of the aromatic plane (deviation ~0.05–0.07 Å), a common feature in brominated analogs due to steric and electronic effects .
Hydrogen Bonding and Crystal Packing :
- Hydrazide-containing analogs (e.g., compound II) form inversion dimers via N–H∙∙∙O interactions, creating 3D networks .
- In contrast, the ketone-containing title compound may exhibit weaker C–H∙∙∙O interactions, similar to (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, which forms trans-dimers .
Pharmacological and Industrial Relevance
- Material Science : Derivatives like 5-aryl-1,2-thiazinan-3-one-1,1-dioxide are intermediates in Suzuki coupling reactions, highlighting applications in polymer chemistry .
Biological Activity
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom, a sulfur atom, and a nitrogen atom within its structure, contributing to its unique reactivity and biological potential.
Enzyme Inhibition
One of the key biological activities of this compound is its role as an inhibitor of the α-glucosidase enzyme . This enzyme is critical in carbohydrate metabolism, and its inhibition can lead to decreased glucose absorption, making it a target for diabetes management .
Cellular Effects
The compound has been shown to influence various cellular processes:
- Cell Signaling : It affects signaling pathways related to glucose metabolism.
- Gene Expression : Alters gene expression profiles associated with metabolic regulation .
The mechanism by which this compound exerts its effects involves binding interactions with specific enzymes. The bromine atom enhances its ability to form halogen bonds, potentially increasing its potency and selectivity in biological systems .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity : Evaluations using the MTT assay revealed that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Apoptosis Induction : Compounds similar to 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one have been shown to induce apoptosis in various cancer cell lines (e.g., A549 and HCT116) .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of benzothiazine derivatives against clinical-relevant microorganisms. Specific derivatives demonstrated effective inhibition against pathogens responsible for various infections .
Study on Anticancer Activity
A study evaluated the anticancer effects of benzothiazine derivatives on human cancer cell lines. The results indicated that:
- Compound Efficacy : Certain compounds exhibited high cytotoxicity against A549 lung cancer cells with an IC50 ranging from 6.4 to 11.3 µM.
- Mechanism Insights : These compounds induced cell cycle arrest in the S phase and promoted late apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 6-Chloro-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide | Similar structure with Cl | Moderate anticancer activity |
| 6-Fluoro-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide | Similar structure with F | Antimicrobial properties |
The presence of the bromine atom in this compound may enhance its reactivity compared to these analogs.
Q & A
Q. What are the key synthetic routes for 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization reactions. For example, halogenation of benzothiazine precursors using agents like N-chlorosuccinimide (NCS) or bromine under reflux conditions (e.g., CCl₄ at 353 K for 2 hours) can introduce bromine at position 6 . Optimizing yield and purity requires adjusting catalysts (e.g., benzoyl peroxide for radical initiation) and solvents (ethanol:ethyl acetate mixtures for recrystallization) . Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating pure products .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. For example, aromatic protons near bromine exhibit downfield shifts (~δ 7.5–8.0 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD reveals conformational details. The thiazine ring adopts an envelope conformation (puckering amplitude Q = 0.5873 Å), with bromine deviating from the aromatic plane by ~0.0547 Å .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 359.02 for C₉H₆BrCl₂NO₃S) .
Advanced Research Questions
Q. How do electronic and steric effects of bromine substitution influence the compound’s reactivity and crystal packing?
- Methodological Answer : Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions. Steric effects from bromine’s van der Waals radius (~1.85 Å) alter dihedral angles in the benzothiazine ring (e.g., β = 92.418° in monoclinic crystals), affecting crystal packing . Hydrogen bonding (N–H···O, C–H···O) and π-π stacking (3.5–3.8 Å interplanar distances) stabilize the lattice, as observed in XRD-derived Hirshfeld surfaces .
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/XRD data with literature. For instance, deviations in Br position (e.g., 0.0547 Å vs. 0.073 Å in related derivatives) may arise from crystallization solvents or temperature .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dichloro derivatives from over-halogenation) .
- Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry to match experimental data .
Q. What strategies improve regioselectivity in functionalizing the benzothiazine core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., hydrazide at position 4) to direct bromination to position 6 .
- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction time (e.g., 35 minutes vs. hours under ultrasound) .
- Catalytic Systems : Copper(I) iodide (CuI) in THF promotes click chemistry for triazole appendages without side reactions .
Data Contradiction Analysis
Q. Why do reported crystal parameters for halogenated benzothiazines vary across studies?
- Methodological Answer : Variations in unit cell dimensions (e.g., a = 7.0285 Å vs. a = 7.2 Å in analogs) stem from:
- Solvent of Crystallization : Ethanol vs. ethyl acetate alters packing efficiency .
- Temperature : Data collected at 296 K vs. 100 K affects thermal motion and bond lengths (mean σ(C–C) = 0.004 Å) .
- Halogen Interactions : Bromine’s polarizability strengthens halogen bonding in certain orientations, modifying lattice energy .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
